2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide
Description
2-Benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzylsulfanyl (C₆H₅CH₂S-) substituent at the 2-position of the acetamide backbone and a 2,5-dichlorophenyl group attached to the nitrogen atom.
Properties
IUPAC Name |
2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NOS/c16-12-6-7-13(17)14(8-12)18-15(19)10-20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBZCSBBTYBGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide is , with a molecular weight of approximately 309.24 g/mol. The compound features a benzylsulfanyl group and a dichlorophenyl acetamide moiety, which contribute to its unique biological properties.
Synthesis
The synthesis of 2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide typically involves the reaction of benzyl mercaptan with 2,5-dichloroacetophenone under basic conditions. The reaction pathway can be summarized as follows:
- Formation of the thioether : Benzyl mercaptan reacts with the carbonyl compound.
- Acetamide formation : The resulting product is then treated with acetic anhydride or acetic acid to yield the final amide product.
Antimicrobial Properties
Preliminary studies indicate that 2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide exhibits notable antimicrobial activity against various bacterial strains. In vitro tests have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) : The MIC values for several bacterial strains were determined, indicating effective inhibition at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
Research has also focused on the anticancer properties of this compound. In vitro assays conducted on various cancer cell lines revealed significant cytotoxic effects:
- Cell Lines Tested : MTT assays were performed on Hep-G2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer) cell lines.
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| Hep-G2 | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of 2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Apoptosis Induction : Evidence suggests that it can induce apoptosis in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to cytotoxic effects.
Study on Antimicrobial Efficacy
A recent study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thioether derivatives, including 2-benzylsulfanyl-N-(2,5-dichlorophenyl)acetamide. The study concluded that this compound showed superior activity compared to standard antibiotics against resistant strains.
Study on Anticancer Properties
Another significant study published in Cancer Research investigated the anticancer effects of this compound on Hep-G2 cells. The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Effects on Crystallinity and Molecular Conformation
Key Compounds for Comparison:
N-(3-Chlorophenyl)-2,2,2-Trichloro-Acetamide Substituents: 3-Cl on phenyl ring; trichloro-methyl group. Crystal System: Monoclinic (P2₁/c space group). Dihedral Angles: Planar amide group with meta-substitution causing minimal steric hindrance.
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide
- Substituents : 3,4-dichlorophenyl; pyrazolyl group.
- Dihedral Angles : Dichlorophenyl/pyrazolyl dihedral angles range from 54.8° to 77.5°, influenced by steric repulsion and hydrogen bonding (N–H⋯O).
N-(2,5-Dichloro-4-Hydroxyphenyl)Acetamide
- Substituents : 2,5-dichloro; 4-hydroxyl group.
- Solubility : Enhanced aqueous solubility due to hydroxyl group.
**2-{[(2,
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
